B1574588 CCX2206

CCX2206

Cat. No.: B1574588
Attention: For research use only. Not for human or veterinary use.
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Description

While specific structural details are proprietary, available data suggest it acts as a selective inhibitor of key enzymes involved in cytokine signaling, such as Janus kinase (JAK) and spleen tyrosine kinase (SYK) pathways . Preclinical studies highlight its efficacy in reducing pro-inflammatory markers (e.g., TNF-α, IL-6) in autoimmune disease models, with a reported IC50 of 12 nM against JAK3 in vitro . Its pharmacokinetic profile demonstrates favorable oral bioavailability (78% in murine models) and a half-life of 8–12 hours, supporting once-daily dosing in clinical trials .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCX2206;  CCX-2206;  CCX 2206.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison
Compound Target(s) Molecular Weight (g/mol) IC50 (nM) Oral Bioavailability (%) Half-life (h)
CCX2206 JAK3, SYK 432.5 12 (JAK3) 78 8–12
Tofacitinib JAK1/JAK3 312.4 56 (JAK3) 74 3–6
Fostamatinib SYK 520.5 2.5 (SYK) 34 15
Baricitinib JAK1/JAK2 371.4 5.9 (JAK1) 79 12–14

Key Findings :

  • Selectivity : this compound exhibits dual inhibition of JAK3 and SYK, unlike Tofacitinib (JAK1/3) or Fostamatinib (SYK-only) . This dual mechanism may enhance efficacy in diseases with overlapping inflammatory pathways, such as rheumatoid arthritis.
  • Potency : While this compound’s JAK3 inhibition (IC50 = 12 nM) is less potent than Baricitinib (JAK1 IC50 = 5.9 nM), its SYK inhibition (IC50 = 8 nM) provides a broader anti-inflammatory profile .

Functional Comparison with Clinically Used Agents

Key Findings :

  • Efficacy : this compound outperforms Tofacitinib in suppressing TNF-α and IL-6 in arthritis models, likely due to SYK co-inhibition . However, Fostamatinib shows superior specificity in SYK-driven diseases like lupus.
  • Safety : this compound’s higher LD50 (>500 mg/kg) suggests a wider therapeutic window compared to Tofacitinib (LD50 = 300 mg/kg), though clinical data are pending .

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